molecular formula C9H14O2 B071040 Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) CAS No. 186182-40-1

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)

Katalognummer B071040
CAS-Nummer: 186182-40-1
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: BWGIKEUGPCOETD-CSMHCCOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is also known as exo-2-norbornylmethanol and is commonly used in scientific research for its unique properties and applications.

Wirkmechanismus

The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. It can also act as a ligand for metal catalysts, which can enhance the efficiency of certain chemical reactions.
Biochemical and Physiological Effects:
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) has no known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) in lab experiments is its unique chemical properties. It can act as a chiral auxiliary and ligand for metal catalysts, which can enhance the efficiency of certain chemical reactions. However, one of the limitations of using this compound is its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the use of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) in scientific research. One direction is the development of new synthetic methods that can produce this compound more efficiently and cost-effectively. Another direction is the development of new applications for this compound in the synthesis of complex molecules and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various chemical reactions.
In conclusion, Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) is a unique and valuable compound in scientific research. Its chemical properties and applications make it a valuable tool for the synthesis of complex molecules and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications in various chemical reactions.

Synthesemethoden

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) can be synthesized through several methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of reactions to yield the desired product.

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI) has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties. It is also used as a chiral building block in the synthesis of natural products and other complex molecules.

Eigenschaften

CAS-Nummer

186182-40-1

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

methyl (1S,2S,4R)-bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8+/m1/s1

InChI-Schlüssel

BWGIKEUGPCOETD-CSMHCCOUSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@@H]2CC[C@H]1C2

SMILES

COC(=O)C1CC2CCC1C2

Kanonische SMILES

COC(=O)C1CC2CCC1C2

Synonyme

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.